Phtpp

Estrogen Receptor Pharmacology Subtype Selectivity Nuclear Receptor Profiling

PHTPP (CAS 805239-56-9) is a full, silent ERβ antagonist with 36-fold selectivity over ERα, essential for pharmacological dissection of ERβ-mediated signaling. • Confirms ERβ-specific effects when paired with ERβ agonists (DPN, Prinaberel, WAY-200070). • Isolates ERβ contributions in cell lines (SKOV3, OV2008) where ERα/ERβ exert opposing proliferative effects. • Validated for ROS/iNOS pathway studies in neuroinflammation research. ≥98% HPLC purity; supplied with full QC documentation (HPLC, NMR).

Molecular Formula C20H11F6N3O
Molecular Weight 423.3 g/mol
CAS No. 805239-56-9
Cat. No. B1677759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhtpp
CAS805239-56-9
Synonyms4-(2-phenyl-5,7-bis(trifluoromethyl)pyrazolo(1,5-a)pyrimidin-3-yl)phenol
PHTPP cpd
Molecular FormulaC20H11F6N3O
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C4=CC=C(C=C4)O)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C20H11F6N3O/c21-19(22,23)14-10-15(20(24,25)26)29-18(27-14)16(11-6-8-13(30)9-7-11)17(28-29)12-4-2-1-3-5-12/h1-10,30H
InChIKeyAEZPAUSGTAHLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PHTPP – Identity and Procurement


PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol; CAS 805239-56-9) is a synthetic, nonsteroidal pyrazolo[1,5-a]pyrimidine ligand [1]. It is a full, silent antagonist of the estrogen receptor beta (ERβ) subtype, with a defined molecular weight of 423.31 g/mol and a purity specification commonly exceeding 98% (HPLC) . Its primary utility lies in the pharmacological dissection of ERβ-mediated signaling pathways, where its high subtype selectivity renders it an essential tool compound [2].

Why PHTPP Cannot Be Substituted


Substituting PHTPP with a generic ER antagonist or agonist is scientifically invalid due to the opposing and highly context-dependent roles of the ERα and ERβ subtypes [1]. The two receptors can exert opposite effects on cellular processes; for instance, in certain tumors, ERα signaling can promote proliferation while ERβ signaling suppresses it . Using a less selective compound would confound interpretation by simultaneously activating or blocking both pathways. The quantitative selectivity and full antagonist profile of PHTPP are therefore non-negotiable requirements for experiments designed to isolate the specific contributions of ERβ, as demonstrated in the evidence that follows.

PHTPP vs. ERα/ERβ Analogs – Quantitative Evidence


ERβ vs. ERα Selectivity: PHTPP vs. MPP

PHTPP demonstrates a 36-fold higher selectivity for antagonizing the ERβ receptor compared to the ERα receptor . This is in direct contrast to the comparator compound, MPP, which is a selective antagonist for ERα [1]. This quantitative difference in subtype specificity is the defining feature that separates these two research tools and determines their respective experimental applications.

Estrogen Receptor Pharmacology Subtype Selectivity Nuclear Receptor Profiling

cAMP Signaling Antagonism: PHTPP vs. DPN

PHTPP functionally opposes ERβ agonism by reducing FSH-mediated cAMP production by 80% (p<0.01), while leaving basal cAMP levels unaffected . This is in contrast to the ERβ-selective agonist DPN (Diarylpropionitrile), which stimulates ERβ activity. Furthermore, PHTPP at 10⁻⁶ M inhibits E2-stimulated ERβ activity but does not suppress E2-stimulated ERα activity , providing a clear functional distinction.

Endocrinology Signal Transduction cAMP Assay

Opposing Proliferation Effects in Ovarian Cancer Cells

In ovarian cancer cell lines that express both ERα and ERβ (SKOV3 and OV2008), PHTPP has been shown to significantly enhance cell growth [1]. This effect is opposite to that of the ERα-selective antagonist MPP, which can also influence cell growth through a different receptor pathway [2]. This functional divergence underscores that the two antagonists are not interchangeable and highlights PHTPP's unique utility for studies where ERβ antagonism is hypothesized to promote proliferation.

Cancer Biology Cell Proliferation Assay Ovarian Cancer Models

PHTPP – Research and Industrial Applications


ERβ-Specific Agonist Validation Control

When using ERβ-selective agonists like DPN, Prinaberel (ERB-041), or WAY-200070 to stimulate a cellular response, PHTPP is the essential control compound to confirm that the observed effect is mediated specifically through ERβ. The 36-fold selectivity ensures that any reversal of the agonist effect is due to ERβ blockade and not off-target ERα antagonism, a level of certainty not provided by less selective ligands [1].

ER Subtype Opposing Roles in Cancer Proliferation

In cell lines such as SKOV3 or OV2008, where ERα and ERβ signaling have been shown to exert opposing effects on proliferation, PHTPP is the critical tool for elucidating the ERβ-specific contribution. By blocking ERβ with PHTPP and observing enhanced cell growth, researchers can directly attribute a growth-suppressive role to this receptor [2], a finding that would be obscured by using a non-selective antagonist.

ERβ in Neuroinflammation and Oxidative Stress

For studies examining the role of ERβ in modulating reactive oxygen species (ROS) in neuronal or other cell types, PHTPP serves as a key antagonist. Evidence shows that PHTPP can heighten ROS signals induced by TNFα [3], and it has been used to demonstrate ERβ's involvement in pathways regulating iNOS and ROS/RNS generation [4]. This positions PHTPP as a vital reagent for neuroinflammation and oxidative stress research.

ERβ Antagonist Pharmacological Standard

Due to its well-characterized profile of full antagonism at ERβ with minimal agonism on either ERα or ERβ , PHTPP functions as the benchmark comparator for evaluating novel ERβ ligands. In drug discovery programs aiming to develop new ERβ-targeted therapeutics, PHTPP is used to establish the baseline for antagonist potency and efficacy in cotransfection and functional assays .

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